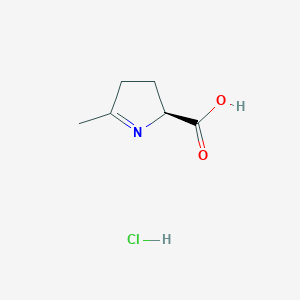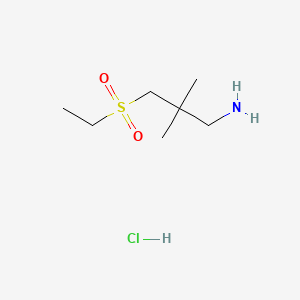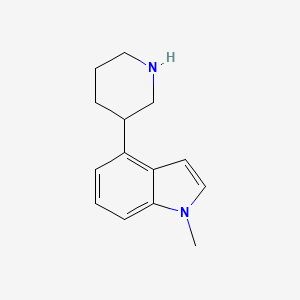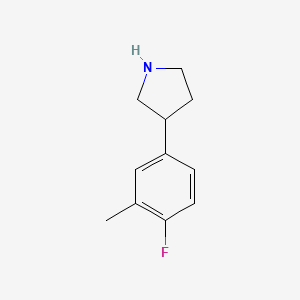![molecular formula C11H12FN B13523260 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-phenylbicyclo[111]pentan-1-amine is a bicyclic amine compound characterized by a unique structure that includes a fluorine atom and a phenyl group attached to a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One notable approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its expediency and versatility . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic core.
Substitution: The fluorine atom and phenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Biology: Its unique structure allows for the exploration of biological interactions and the development of bioactive compounds.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine: This compound features an additional fluorine atom, which can influence its chemical and biological properties.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Lacks the fluorine atom, providing a basis for comparison in terms of reactivity and biological activity.
Uniqueness
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and overall biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C11H12FN/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2 |
InChI Key |
TYLGWPHKIXFNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13523179.png)
![1,8,8-Trimethyl-2-azaspiro[4.5]decane](/img/structure/B13523187.png)
![2-Hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13523194.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)


![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)


![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)



